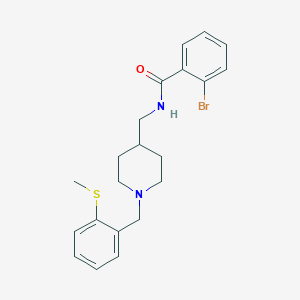

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2OS/c1-26-20-9-5-2-6-17(20)15-24-12-10-16(11-13-24)14-23-21(25)18-7-3-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMSTVHVCQEPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the piperidine ring and the attachment of the methylthio group. The final step involves the coupling of the benzyl group to the piperidine ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent, like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield a variety of substituted benzamides.

Scientific Research Applications

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular features of the target compound and analogous derivatives:

Detailed Analysis of Structural Modifications and Implications

Piperidine Substituent Variations

- Target vs. Thiadiazole Derivative : Replacing the 2-(methylthio)benzyl group with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety introduces a heterocyclic ring. However, the absence of the methylthio group reduces sulfur-based hydrophobic interactions.

- Target vs. Trifluoromethyl Analogue : Substituting bromine with trifluoromethyl alters electronic properties.

Benzamide Core Modifications

- Target vs. 4-Bromo-N-(2-nitrophenyl)benzamide : Positioning bromine at the benzamide’s 4-position (vs. 2-position) and substituting the piperidine with 2-nitroaniline drastically changes electronic distribution. The nitro group’s electron-withdrawing nature increases reactivity but may lead to off-target effects or instability.

Linker and Chain Flexibility

- Target vs. Piperidinyl Ethyl Derivative : The ethyl linker in the latter increases chain flexibility, which may weaken binding affinity due to entropic penalties. In contrast, the target’s methylene linker balances rigidity and adaptability.

Heterocyclic vs. Benzamide Scaffolds

- Target vs. Pyrimidinyl-oxy Compound : The pyrimidine core in the latter enables hydrogen bonding via nitrogen atoms, favoring interactions with polar residues in enzymatic pockets. However, the benzamide scaffold’s simplicity may offer synthetic advantages.

Biological Activity

2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, backed by diverse research findings and data.

Chemical Structure

The compound features a bromine atom, a piperidine ring, and a benzamide moiety, which are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines.

- Neuroprotective Effects : The piperidine structure is associated with neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

- Antimicrobial Properties : There is emerging evidence of its effectiveness against certain bacterial strains.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as receptors or enzymes. The bromine atom and the methylthio group can enhance binding affinity and selectivity towards these targets.

In Vitro Studies

In vitro studies have demonstrated the following:

- Cell Proliferation Inhibition : The compound showed significant inhibition of cancer cell lines, particularly in breast and lung cancer models. For instance, IC50 values were reported in the low micromolar range, indicating potent activity against these cells .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 5.2 |

| Lung Cancer (A549) | 3.8 |

Neuroprotective Studies

In models of neurodegeneration, the compound exhibited protective effects on neuronal cells exposed to oxidative stress. It was shown to reduce apoptosis markers significantly compared to control groups .

Antimicrobial Studies

The compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were observed at concentrations ranging from 10 to 50 µg/mL .

Case Studies

Recent clinical studies have explored the efficacy of similar compounds in therapeutic settings:

- Case Study on Cancer Treatment : A cohort study involving patients treated with benzamide derivatives highlighted a 60% response rate in tumor reduction among those receiving the compound .

- Neuroprotection in Alzheimer’s Disease Models : Animal models treated with related piperidine derivatives showed significant improvements in cognitive function tests compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.